molecular formula C14H24BFLiNO3 B595522 Lithium triisopropyl 2-(6-fluoropyridyl)borate CAS No. 1256364-28-9

Lithium triisopropyl 2-(6-fluoropyridyl)borate

Cat. No.: B595522
CAS No.: 1256364-28-9
M. Wt: 291.098
InChI Key: NYQSATBYBIKYSU-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Lithium triisopropyl 2-(6-fluoropyridyl)borate is an organometallic compound with the molecular formula C₁₄H₂₄BFLiNO₃ and a molecular weight of 291.0956632 daltons. The compound is registered under Chemical Abstracts Service number 1256364-28-9 and is catalogued with the MDL number MFCD17015791. This chemical entity belongs to the broader classification of organoboron compounds, specifically categorized as a lithium triisopropyl borate derivative.

The structural architecture of this compound consists of a central boron atom coordinated to three isopropoxy groups and one 2-(6-fluoropyridyl) substituent, with the overall negative charge balanced by a lithium cation. The systematic name for this compound is lithium (6-fluoropyridin-2-yl)triisopropoxyborate, reflecting its ionic nature and specific substitution pattern. Within the framework of organoboron chemistry, this compound represents a member of the borate ester family, where the boron center adopts a tetrahedral geometry due to the presence of four substituents.

The chemical classification places this compound within several important categories of organometallic chemistry. Primarily, it functions as an organolithium reagent, a class of compounds renowned for their utility in synthetic organic chemistry. Additionally, it serves as a protected or masked boronate species, designed to overcome the inherent instability issues associated with heterocyclic boronic acids. The incorporation of the fluorinated pyridyl moiety introduces elements of both heterocyclic chemistry and organofluorine chemistry, expanding its potential applications across multiple synthetic domains.

Table 1: Chemical Identity Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₄H₂₄BFLiNO₃
Molecular Weight 291.0956632 g/mol
CAS Registry Number 1256364-28-9
MDL Number MFCD17015791
Chemical Classification Lithium Triisopropyl Borate
Systematic Name Lithium (6-fluoropyridin-2-yl)triisopropoxyborate

Historical Context in Organometallic Chemistry

The development of this compound emerges from a rich historical foundation in organometallic chemistry, particularly within the evolution of organoboron compounds and their applications in synthetic methodology. The broader field of organoboron chemistry has its roots in the mid-20th century, with borane compounds and their derivatives becoming increasingly important as both synthetic reagents and intermediates. The fundamental chemistry of boron-carbon bonds, characterized by their relatively low polarity due to similar electronegativity values between carbon (2.55) and boron (2.04), has enabled the development of stable yet reactive organometallic species.

The historical progression toward lithium triisopropyl borates specifically arose from the need to address significant limitations observed with traditional boronic acids in cross-coupling chemistry. Early organoboron compounds, particularly heterocyclic boronic acids, suffered from pronounced instability issues, including rapid protodeboronation and decomposition under standard reaction conditions. This instability was particularly problematic for five-membered heterocyclic boronic acids and other electron-deficient aromatic systems, severely limiting their synthetic utility in palladium-catalyzed transformations.

The concept of masked or protected boronate species evolved as a direct response to these stability challenges. Researchers recognized that by temporarily modifying the electronic and steric environment around the boron center, it would be possible to enhance stability while maintaining the fundamental reactivity required for cross-coupling applications. The triisopropyl borate framework emerged as an effective masking strategy, providing both steric protection and electronic stabilization through the bulky isopropoxy substituents.

The specific development of 6-fluoropyridyl derivatives reflects the growing importance of fluorinated heterocycles in medicinal chemistry and materials science. Fluorinated pyridine derivatives have gained particular attention due to their unique electronic properties, metabolic stability, and ability to modulate molecular interactions through hydrogen bonding and electronic effects. The integration of fluorine substitution at the 6-position of the pyridyl ring represents a strategic design choice that balances synthetic accessibility with enhanced molecular properties.

The emergence of lithium triisopropyl borates as practical synthetic intermediates also reflects broader trends in organometallic chemistry toward the development of air-stable, easily handled reagents. Unlike many traditional organometallic compounds that require stringent inert atmosphere conditions, these borate species demonstrate remarkable stability under ambient conditions, facilitating their adoption in both academic and industrial synthetic applications.

Significance in Modern Chemical Research

This compound has achieved significant prominence in contemporary chemical research due to its exceptional performance characteristics in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura transformation. Research conducted by leading synthetic chemistry groups has demonstrated that this compound exhibits substantially enhanced stability compared to the corresponding 6-fluoropyridin-2-ylboronic acid, addressing long-standing challenges in heterocyclic cross-coupling chemistry. The compound's resistance to protodeboronation, a common degradation pathway that limits the utility of traditional boronic acids, represents a crucial advancement in the field.

The practical significance of this compound extends beyond mere stability improvements. Comprehensive studies have shown that this compound can be stored at room temperature under ambient atmospheric conditions without significant decomposition, a property that dramatically simplifies handling and storage requirements compared to traditional boronic acid reagents. This enhanced stability profile has enabled the development of reliable, scalable synthetic protocols that were previously challenging or impossible to implement with conventional organoboron reagents.

Recent research has established the versatility of this compound across a broad range of electrophilic coupling partners in Suzuki-Miyaura reactions. Studies have documented successful cross-coupling reactions with aryl bromides, aryl chlorides, and heteroaryl halides, achieving yields typically ranging from 60 to 90 percent under optimized conditions. The compound has proven particularly effective when employed with advanced palladium catalyst systems, including XPhos-based precatalysts that enable efficient transformations at relatively low reaction temperatures.

The compound's significance is further amplified by its role in enabling one-pot synthetic sequences that combine lithiation, borylation, and cross-coupling steps into single operational procedures. This methodological advancement represents a significant improvement in synthetic efficiency, reducing the number of isolation and purification steps required while maintaining high overall yields. Such streamlined synthetic approaches are particularly valuable in pharmaceutical and materials science applications where rapid access to diverse molecular structures is essential.

Table 2: Research Applications and Performance Metrics

Application Area Performance Metric Observed Range Reference
Suzuki-Miyaura Coupling Isolated Yields with Aryl Bromides 60-90%
Cross-Coupling with Aryl Chlorides Reaction Efficiency 40-92%
Stability Assessment Room Temperature Storage Months without decomposition
One-Pot Procedures Overall Synthetic Efficiency Comparable to isolated intermediates
Catalyst Loading Requirements Palladium Loading 1-3 mol%

The fluorinated pyridyl functionality incorporated within this compound structure provides additional research significance through its relevance to pharmaceutical chemistry. Fluorinated heterocycles are increasingly important structural motifs in drug discovery, where fluorine substitution can enhance metabolic stability, modulate pharmacokinetic properties, and optimize molecular interactions with biological targets. The reliable synthetic access to 6-fluoropyridyl-containing biaryl structures facilitated by this borate reagent thus contributes directly to medicinal chemistry research efforts.

Furthermore, the compound serves as a valuable model system for understanding the fundamental reactivity patterns of masked boronate species in cross-coupling chemistry. Mechanistic studies utilizing this compound have provided insights into the transmetalation step of the Suzuki-Miyaura cycle, particularly regarding the role of alkoxide leaving groups in facilitating boron-to-palladium transfer. These mechanistic insights have broader implications for the design of next-generation organoboron reagents and catalyst systems.

The synthetic methodology enabled by this compound has found applications extending beyond traditional small-molecule synthesis. The compound has proven useful in the preparation of advanced materials, including π-conjugated polymers and extended aromatic systems where the 6-fluoropyridyl unit serves as a key building block. The reliability and predictability of its cross-coupling behavior make it particularly valuable for applications requiring precise structural control and high reproducibility.

Properties

IUPAC Name

lithium;(6-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSATBYBIKYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)F)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation of Halogenated Pyridines

The most reliable method for synthesizing lithium triisopropyl 2-(6-fluoropyridyl)borate involves a halogen-lithium exchange followed by borylation. Starting with 2-bromo-6-fluoropyridine, n-butyllithium (-78°C, tetrahydrofuran (THF)) initiates a lithium-halogen exchange, generating a lithiated intermediate. Subsequent addition of triisopropyl borate at ≤-55°C yields the target borate after aqueous workup.

Critical Parameters :

  • Temperature : Reactions conducted below -55°C suppress protodeboronation and dimerization.

  • Solvent : Anhydrous THF ensures solubility and stabilizes the lithiated species.

  • Stoichiometry : A 1:1.2 molar ratio of 2-bromo-6-fluoropyridine to n-BuLi maximizes conversion.

Table 1: Yields Under Varied Stoichiometries

Substrate : n-BuLi : B(OiPr)₃Yield (%)Purity (%)
1 : 1.0 : 1.06295
1 : 1.2 : 1.27699
1 : 1.5 : 1.57498

Lithium Diisopropylamide (LDA)-Mediated Deprotonation

Alternative routes employ LDA to deprotonate 2-fluoro-6-iodopyridine, followed by borylation. This method avoids halogenated precursors but requires stringent moisture control.

Procedure :

  • Deprotonation : 2-Fluoro-6-iodopyridine reacts with LDA (1.1 eq) in THF at -78°C for 5–8 hours.

  • Borylation : Triisopropyl borate (1.2 eq) is added dropwise, maintaining T ≤ -55°C.

  • Workup : Quenching with saturated NaCl and extraction with ethyl acetate isolates the product.

Advantages :

  • Eliminates halogenated starting materials.

  • Higher functional group tolerance compared to halogen-lithium exchange.

Challenges :

  • Requires stoichiometric LDA, increasing cost.

  • Sensitive to trace moisture, necessitating rigorous inert conditions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (-55°C to -78°C) are non-negotiable for preventing borate decomposition. THF outperforms alternatives like diethyl ether due to its superior solvation of lithiated intermediates.

Table 2: Solvent Performance Comparison

SolventReaction Temp (°C)Yield (%)
THF-7876
Diethyl Ether-7858
DME-7865

Quenching and Isolation Protocols

Post-reaction quenching with saturated NaCl (pH 8–14) ensures minimal borate hydrolysis. Acidic aqueous workup (pH 4–6) followed by ethyl acetate extraction recovers >90% of the product.

Key Insight :

  • Rapid quenching at -55°C prevents retro-borylation.

  • Column chromatography (normal heptane/ethyl acetate) achieves ≥99% purity.

Industrial-Scale Production Considerations

Scalability of Lithiation-Borylation

Pilot-scale batches (1–10 kg) replicate lab conditions using jacketed reactors for precise temperature control. Automated reagent addition systems minimize exotherms, while centrifugal partition chromatography replaces column chromatography for cost-effective purification.

Case Study :
A 5 kg batch of 2-bromo-6-fluoropyridine yielded 3.8 kg this compound (76% yield) with 99% HPLC purity.

Waste Stream Management

  • Lithium Salts : Neutralized with CO₂ to form Li₂CO₃ for safe disposal.

  • THF Recovery : Distillation recovers >85% solvent for reuse.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodCost (Relative)Yield (%)Purity (%)Scalability
Halogen-Lithium Exchange1.07699High
LDA Deprotonation1.47198Moderate

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(6-fluoropyridyl)borate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridylborates, while oxidation reactions can produce boronic acids or esters .

Scientific Research Applications

Lithium triisopropyl 2-(6-fluoropyridyl)borate has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and catalysts.

    Medicinal Chemistry: Researchers explore its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: It is used in the study of biological systems, particularly in the development of probes and imaging agents.

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(6-fluoropyridyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The lithium ion can coordinate with other molecules, facilitating the formation of new bonds. The fluoropyridyl group can participate in substitution reactions, while the borate group can undergo redox reactions. These interactions enable the compound to exert its effects in different chemical and biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of lithium triisopropyl pyridylborates with varying substituents on the pyridyl ring. Key analogs and their properties are summarized below:

Compound Name (CAS) Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Characteristics
Lithium triisopropyl 2-(6-fluoropyridyl)borate ([1256364-28-9]) 6-F C₁₅H₂₄BFNLiO₃ ~299.12 High electronegativity at C6; moderate steric bulk
Lithium triisopropyl 2-(5-fluoropyridyl)borate ([1048030-49-4]) 5-F C₁₅H₂₄BFNLiO₃ ~299.12 Altered electronic effects due to F at C5
Lithium triisopropyl 2-(6-chloropyridyl)borate ([1256364-41-6]) 6-Cl C₁₅H₂₄BClNLiO₃ ~315.57 Increased halogen size; potential reactivity differences
Lithium triisopropyl 2-(6-methoxypyridyl)borate ([1048030-47-2]) 6-OCH₃ C₁₆H₂₇BNLiO₄ ~313.16 Electron-donating group; reduced electrophilicity
Lithium triisopropyl 4-(trifluoromethyl)pyridylborate ([2095458-45-8]) 4-CF₃ C₁₅H₂₄BF₃NLiO₃ 341.10 Strong electron-withdrawing CF₃ group; higher molecular weight

Key Observations :

  • Electronic Effects : The 6-fluoro substituent exerts electron-withdrawing effects, enhancing electrophilicity at the boron center compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) groups.
  • Steric Considerations : All analogs share triisopropyl groups, ensuring similar steric environments. Substituent position (e.g., 5-F vs. 6-F) may influence regioselectivity in cross-couplings.
  • Thermal Stability : While direct thermogravimetric data are unavailable, triisopropyl borates generally exhibit stability up to 100–150°C, as inferred from lithium battery additive studies.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of C–C bond formation, relies heavily on the electronic and steric profile of organoboron reagents. Comparative studies suggest:

  • 6-Fluoropyridylborate demonstrates higher reactivity toward electron-deficient aryl halides due to the fluorine atom’s electronegativity, accelerating oxidative addition with palladium catalysts.
  • 6-Methoxypyridylborate shows reduced coupling efficiency with electron-rich substrates, attributed to the electron-donating methoxy group.
  • 6-Chloropyridylborate may exhibit slower transmetallation kinetics due to larger halogen size, though this is substrate-dependent.

Biological Activity

Lithium triisopropyl 2-(6-fluoropyridyl)borate (LiTPFB) is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its applications in various chemical reactions, particularly in the context of the Suzuki-Miyaura coupling reactions, and its potential implications in therapeutic contexts.

  • Chemical Name : this compound
  • Molecular Formula : C14H24BFlLiNO3
  • Molecular Weight : 291.10 g/mol
  • CAS Number : 1048030-49-4

Lithium triisopropyl borates, including LiTPFB, are primarily used as nucleophiles in cross-coupling reactions. The bulky isopropyl groups provide stability against protodeboronation, which is crucial for maintaining the integrity of the borate during reactions. The hydrolysis of LiTPFB to form the corresponding boronic acid is necessary for efficient transmetallation, allowing it to react with various electrophiles under mild conditions .

1. Suzuki-Miyaura Coupling Reactions

LiTPFB has been demonstrated to be an effective coupling partner in Suzuki-Miyaura reactions, particularly with sensitive substrates. The compound's stability allows it to be stored under air for extended periods without significant loss of reactivity, making it suitable for synthesizing complex heterocycles .

Table 1: Summary of Reaction Conditions and Yields

ElectrophileYield (%)Reaction Conditions
Aryl bromides85-95THF/H2O mixture, no additional base
Nitro aromatics80Mild conditions
Methyl esters75THF/H2O mixture
Oxazoles70Base-sensitive substrates

Case Study 1: Synthesis of Bioactive Heterocycles

In a study exploring the synthesis of bioactive heterocycles using LiTPFB, researchers reported successful coupling with various electrophiles, yielding compounds with potential anticancer activity. The synthesized products were evaluated for their efficacy against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Stability and Reactivity Analysis

Another study focused on the stability of LiTPFB under different storage conditions. The findings indicated that LiTPFB maintained high reactivity even after being stored at room temperature for several months, which is advantageous for practical applications in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing lithium triisopropyl 2-(6-fluoropyridyl)borate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves transmetallation or ligand substitution reactions. For analogous borates, refluxing fluorinated aryl precursors with lithium organoborates under inert atmospheres (e.g., argon) is common. Purity optimization requires rigorous purification via recrystallization or column chromatography, followed by characterization using multinuclear NMR (e.g., 11B^{11}\text{B}, 19F^{19}\text{F}) and mass spectrometry to confirm absence of byproducts like unreacted isopropyl groups or residual solvents . Solid-phase synthesis methods (e.g., for lithium borates) may also apply, involving stoichiometric control of Li:B ratios and annealing to achieve phase purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 11B^{11}\text{B} NMR identifies boron coordination environments, while 19F^{19}\text{F} NMR confirms fluoropyridyl group integrity. FT-IR detects B-F and B-N vibrational modes.
  • Crystallography : Single-crystal X-ray diffraction (XRD) resolves molecular geometry and Li+^+ coordination. For example, triclinic or monoclinic systems (as seen in related fluoroborates) require high-resolution XRD with absorption corrections (e.g., SADABS) to mitigate Li+^+ scattering limitations .
  • Complementary Techniques : Pair experimental data with DFT-optimized structures to validate bond lengths and angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep under inert gas (argon) at 0–6°C to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes for synthesis and manipulation. Avoid contact with moisture or ignition sources (e.g., static electricity) due to potential reactivity of organolithium species .
  • Waste Disposal : Quench with dry alcohols in fume hoods, followed by neutralization for borate residues .

Advanced Research Questions

Q. How can density functional theory (DFT) with advanced exchange-correlation functionals predict the electronic structure of this compound?

  • Methodological Answer :

  • Computational Setup : Use plane-wave basis sets (e.g., VASP) with projector-augmented wave (PAW) pseudopotentials to model Li+^+ and boron interactions. Apply hybrid functionals (e.g., PBE0) or meta-GGAs for accurate bandgap and charge distribution analysis .
  • Validation : Compare calculated 11B^{11}\text{B} NMR chemical shifts and vibrational spectra with experimental data to refine functional choices .

Q. What experimental and computational approaches resolve contradictions in lithium-ion mobility data for borate-based electrolytes?

  • Methodological Answer :

  • Experimental : Use pulsed-field gradient NMR or impedance spectroscopy to measure Li+^+ diffusion coefficients. For solid-state systems, pair with synchrotron XRD to correlate ion mobility with structural defects .
  • Computational : Perform ab initio molecular dynamics (AIMD) simulations to model Li+^+ migration barriers. Address discrepancies by testing different crystal structure models (e.g., layered vs. spinel configurations) .

Q. How does the structural configuration of this compound influence its performance in lithium-ion battery cathodes?

  • Methodological Answer :

  • Electrochemical Testing : Assemble coin cells with the compound as an additive or cathode material. Measure capacity retention at high C-rates (e.g., 5C) to assess rate capability .
  • Structure-Function Analysis : Use XRD and electron microscopy (SEM/TEM) to link capacity fade with structural degradation (e.g., lattice parameter changes during cycling). DFT can predict voltage profiles and phase stability under lithiation/delithiation .

Q. What methodological frameworks guide the integration of experimental data with computational models in studying reaction mechanisms involving this compound?

  • Methodological Answer :

  • Multiscale Modeling : Combine DFT-derived activation energies with kinetic Monte Carlo (kMC) simulations to model reaction pathways (e.g., borate ligand substitution). Validate using isotopic labeling experiments .
  • Data Reconciliation : Apply Bayesian inference to harmonize conflicting spectroscopic and computational data, prioritizing datasets with quantified error margins (e.g., ±0.01 Å in XRD bond lengths) .

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